

Application Note: Determination of Carbendazim Residues in Vegetables by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carbendazim
Cat. No.:	B180503

[Get Quote](#)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **carbendazim** residues in various vegetable matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol outlines two common sample preparation techniques: a traditional liquid-liquid extraction and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This document provides comprehensive experimental procedures, instrument parameters, and performance data intended for researchers, scientists, and analysts in the fields of food safety, environmental monitoring, and agricultural science.

Introduction

Carbendazim (Methyl Benzimidazol-2-ylcarbamate, MBC) is a broad-spectrum benzimidazole fungicide extensively used in agriculture to protect a wide range of fruits, vegetables, and cereals from fungal diseases.^[1] Due to its systemic nature, it can be absorbed by the plant, leading to potential residues in the final consumable products. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for **carbendazim** in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring its levels in vegetables. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common, cost-effective, and reliable technique for this purpose.^{[1][2]}

Experimental

- **Carbendazim** standard (99% purity)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Dichloromethane (residue analysis grade)
- Hydrochloric acid (analytical grade)
- Sodium acetate (analytical grade)
- Anhydrous magnesium sulfate
- Sodium chloride
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB)
- Deionized water
- 0.45 μ m syringe filters
- HPLC system equipped with a UV/Vis or Photo Diode Array (PDA) detector.
- Analytical balance
- Homogenizer
- Centrifuge
- Rotary evaporator
- Vortex mixer

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m)[3]
- Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 95:5, v/v)[3] or a gradient can be used.
- Flow Rate: 0.8 mL/min[3]
- Injection Volume: 20 μ L
- Column Temperature: 40 °C[3]
- UV Detection Wavelength: 279 nm or 280 nm[1][3]

Sample Preparation Protocols

Two distinct and effective methods for the extraction and clean-up of **carbendazim** from vegetable samples are presented below.

This traditional method involves solvent extraction followed by a Solid-Phase Extraction (SPE) cleanup step.

- Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a flask.
- Extraction: Add 100 mL of a methanol-hydrochloric acid mixture and shake thoroughly.[1] The sample can also be extracted with ethyl acetate.[2]
- Filtration: Filter the extract through Whatman No. 1 filter paper using a Buchner funnel.[2]
- Partitioning: Transfer the filtrate to a separatory funnel and perform a liquid-liquid partition with dichloromethane.[1]
- Evaporation: Collect the organic phase and evaporate it to dryness using a rotary evaporator.[1][2]
- Reconstitution: Re-dissolve the dried residue in 1 mL of the HPLC mobile phase.[2]

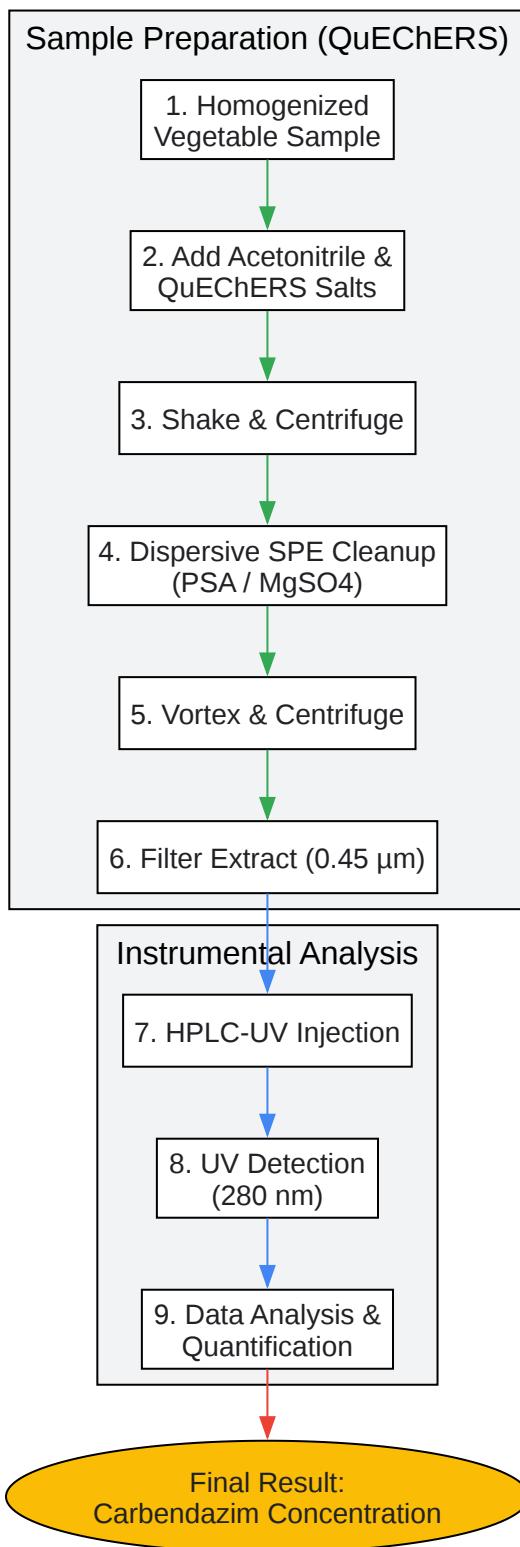
- Cleanup (SPE): For further cleanup, pass the reconstituted sample through a Solid-Phase Extraction (SPE) cartridge (e.g., SAX/PSA dual-layer or C18) to remove interferences.[2]
- Final Filtration: Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process.[4]

- Homogenization: Weigh 5-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
- Extraction: Add an equal volume of acetonitrile (e.g., 15 mL for a 15 g sample). For acidic pesticides like **carbendazim**, 1% acetic acid in acetonitrile can be used.
- Salting Out: Add the appropriate QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium acetate or sodium chloride).[4]
- Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge for 5 minutes at approximately 3000-4000 rpm.[3]
- Cleanup (Dispersive SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a mixture of anhydrous magnesium sulfate and sorbents like PSA to remove matrix components.[3] For pigmented vegetables, GCB can be added to remove color, though it may also remove planar pesticides.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge again.[3]
- Final Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.[3]

Method Validation and Performance

The performance of the HPLC-UV method for **carbendazim** analysis has been validated across various studies, demonstrating its suitability for routine monitoring. Key validation parameters are summarized below.


Table 1: Summary of Quantitative Data for **Carbendazim** Analysis by HPLC-UV

Parameter	Vegetable Matrix	Reported Value	Reference
Limit of Detection (LOD)	Pooled Vegetables	0.003 mg/kg	[2]
Tomatoes	0.002 mg/kg	[5]	
Fruits, Vegetables, Cereals	0.04 µg/mL (in solution)	[1]	
Limit of Quantification (LOQ)	Pooled Vegetables	0.030 mg/kg	[2]
Tomatoes	0.02 mg/kg	[5]	
Fruits, Vegetables, Cereals	0.02 - 0.2 mg/kg	[1]	
Recovery (%)	Pooled Vegetables	92.5% - 96.0% (at 0.05-0.30 mg/kg)	[2]
Tomatoes	99.7% - 113.1% (at 0.5-1.0 mg/kg)	[5]	
Fruits, Vegetables, Cereals	68.7% - 92.6%	[1]	
Linearity (Correlation Coefficient, r^2)	Tomatoes	0.999 (Concentration range 1-15 µg/mL)	[5]
Relative Standard Deviation (RSD %)	Pooled Vegetables	2.1% - 5.9%	[2]
Tomatoes	3.47% - 4.78%	[5]	

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of **carbendazim** residues in vegetables using the QuEChERS extraction method followed by HPLC-UV analysis.

Workflow for Carbendazim Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for QuEChERS extraction and HPLC-UV analysis.

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the determination of **carbendazim** residues in vegetable samples. Both the traditional liquid-liquid extraction with SPE cleanup and the more modern QuEChERS protocol are effective for sample preparation. The method demonstrates good sensitivity, accuracy, and precision, making it suitable for routine analysis in food safety and quality control laboratories to ensure compliance with regulatory MRLs. The choice between the sample preparation methods will depend on the laboratory's throughput needs, available resources, and the specific vegetable matrix being analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.pan.pl [journals.pan.pl]
- 2. thaiscience.info [thaiscience.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. distantreader.org [distantreader.org]
- To cite this document: BenchChem. [Application Note: Determination of Carbendazim Residues in Vegetables by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180503#hplc-uv-method-for-carbendazim-residue-analysis-in-vegetables>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com